

"Ethyl 2-chloro-5-cyano-6-methylnicotinate"

literature review and background

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-chloro-5-cyano-6-methylnicotinate*

Cat. No.: B1302081

[Get Quote](#)

An In-depth Technical Guide to Ethyl 2-chloro-5-cyano-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-5-cyano-6-methylnicotinate is a substituted pyridine derivative that holds significance as a versatile building block in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its chemical structure, featuring a reactive chlorine atom, a nitrile group, and an ester functional group, makes it a valuable precursor for the development of novel drug candidates. This technical guide provides a comprehensive review of the available literature on **Ethyl 2-chloro-5-cyano-6-methylnicotinate**, covering its chemical properties, synthesis, and known applications in medicinal chemistry. While specific experimental protocols and detailed biological pathway analyses for this exact molecule are not extensively documented in publicly accessible literature, this guide extrapolates from closely related isomers and derivatives to provide a foundational understanding for researchers in the field.

Chemical and Physical Properties

Ethyl 2-chloro-5-cyano-6-methylnicotinate is a solid compound with a melting point in the range of 49-51 °C. Its molecular structure and fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	75894-43-8	
Molecular Formula	C ₁₀ H ₉ ClN ₂ O ₂	
Molecular Weight	224.64 g/mol	
IUPAC Name	ethyl 2-chloro-5-cyano-6-methylnicotinate	
Melting Point	49-51 °C	
Physical Form	Solid	
Purity (typical)	≥95%	

Synthesis

A definitive, detailed experimental protocol for the synthesis of **Ethyl 2-chloro-5-cyano-6-methylnicotinate** is not readily available in peer-reviewed scientific literature. However, the synthesis of its constitutional isomer, Ethyl 6-chloro-5-cyano-2-methylnicotinate, is well-documented and provides a probable synthetic route that could be adapted for the target molecule. This synthesis involves the chlorination of a pyridinone precursor.

Illustrative Synthesis of the Isomer: Ethyl 6-chloro-5-cyano-2-methylnicotinate

The synthesis of the related isomer serves as a valuable reference. The process involves the conversion of a cyanopyridinone to the corresponding chloropyridine using a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol (for Ethyl 6-chloro-5-cyano-2-methylnicotinate):

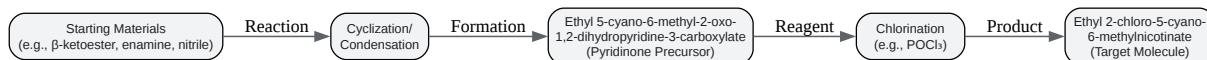
This protocol describes a multi-kilogram scale synthesis, highlighting its industrial relevance. The overall process yield for this transformation is reported to be as high as 89%.

- **Reaction Setup:** A suitable reactor is charged with the starting cyanopyridinone, acetonitrile as the solvent, and phosphorus oxychloride.
- **Reaction Conditions:** The mixture is heated to a specific temperature and stirred for an extended period to ensure the completion of the chlorination reaction.
- **Work-up and Isolation:** The reaction mixture is then cooled, and the excess phosphorus oxychloride is carefully quenched. The product is extracted with an organic solvent, and subsequent purification steps, such as crystallization, are performed to isolate the final product.

This general approach of chlorinating a corresponding hydroxypyridine or pyridinone precursor is a common strategy in pyridine chemistry and is likely applicable for the synthesis of **Ethyl 2-chloro-5-cyano-6-methylnicotinate**.

Applications in Drug Discovery and Medicinal Chemistry

While direct applications of **Ethyl 2-chloro-5-cyano-6-methylnicotinate** in drug development are not explicitly detailed in the available literature, the broader class of 2-chloronicotinic acid derivatives and substituted nicotinates are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]}

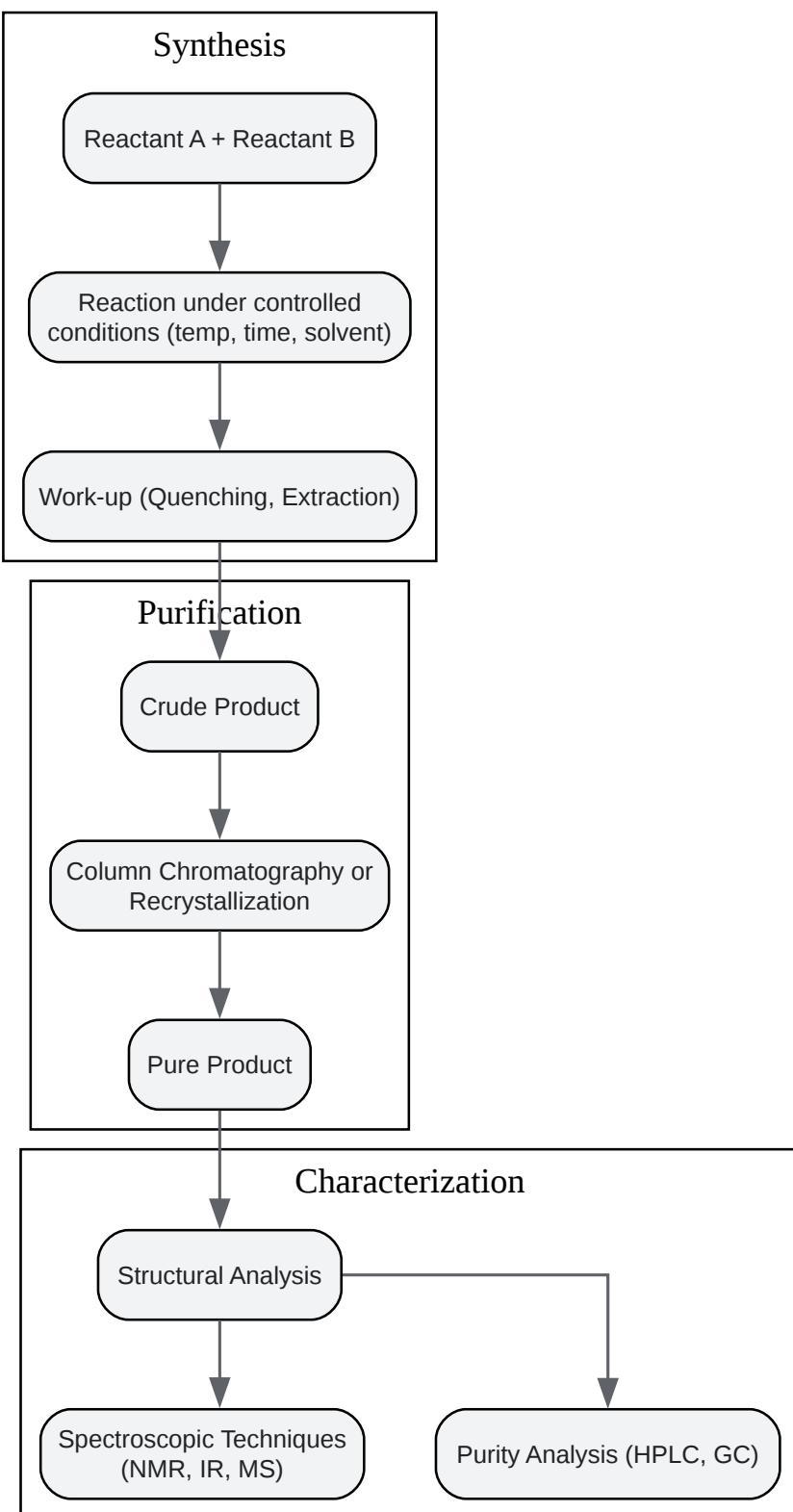

Derivatives of nicotinic acid have been investigated for a range of biological activities, including:

- **Anti-inflammatory Agents:** Nicotinic acid scaffolds have been utilized to develop novel anti-inflammatory agents with improved gastric safety profiles.^[3]
- **Fungicidal Activity:** Certain nicotinamide derivatives have been synthesized and evaluated as succinate dehydrogenase inhibitors for their potential as fungicides.^[4]
- **Cardiotonic Agents:** Some 2-substituted 5-cyanopyridones, which are structurally related to the potential precursor of the target molecule, have shown positive inotropic activity.

The isomeric compound, Ethyl 6-chloro-5-cyano-2-methylnicotinate, is a key intermediate in the preparation of P2Y12 antagonists, which are a class of antiplatelet drugs. This strongly suggests that **Ethyl 2-chloro-5-cyano-6-methylnicotinate** could also serve as a valuable building block for compounds targeting G-protein coupled receptors or other biological targets.

Logical Relationships in Synthesis

The synthesis of functionalized pyridines often follows established chemical pathways. The probable synthetic logic for obtaining **Ethyl 2-chloro-5-cyano-6-methylnicotinate** would likely involve the construction of a dihydropyridinone ring followed by aromatization and chlorination.



[Click to download full resolution via product page](#)

Caption: Probable synthetic pathway for **Ethyl 2-chloro-5-cyano-6-methylnicotinate**.

Potential Experimental Workflow for Synthesis and Characterization

A general workflow for the synthesis and characterization of **Ethyl 2-chloro-5-cyano-6-methylnicotinate**, based on standard laboratory practices, is outlined below.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis and characterization.

Conclusion

Ethyl 2-chloro-5-cyano-6-methylnicotinate is a chemical intermediate with considerable potential for use in the synthesis of biologically active molecules. While detailed research specifically on this compound is limited in the public domain, its structural similarity to key intermediates in established drug discovery programs, such as P2Y12 antagonists, indicates its potential value. Further research into the synthesis and biological evaluation of derivatives of **Ethyl 2-chloro-5-cyano-6-methylnicotinate** could lead to the discovery of novel therapeutic agents. This guide serves as a foundational resource to stimulate and support such research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbmno.com [nbmno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Ethyl 2-chloro-5-cyano-6-methylnicotinate" literature review and background]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302081#ethyl-2-chloro-5-cyano-6-methylnicotinate-literature-review-and-background>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com